2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Description

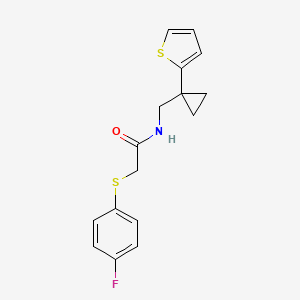

The compound 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide features a unique structural framework combining a 4-fluorophenylthio group, an acetamide backbone, and a cyclopropane ring fused to a thiophen-2-yl moiety.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS2/c17-12-3-5-13(6-4-12)21-10-15(19)18-11-16(7-8-16)14-2-1-9-20-14/h1-6,9H,7-8,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWPSBWCUYLTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-fluorophenylthiol, which is then reacted with an appropriate acylating agent to form the thioester. This intermediate is further reacted with a cyclopropylamine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures to 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide exhibit antimicrobial properties. For instance, studies have shown that fluorinated phenolic compounds can effectively inhibit bacterial growth in vitro. This suggests that the compound may also possess antimicrobial capabilities due to its structural characteristics.

2. Anticancer Potential

Thiophene derivatives are known for their anticancer properties. Research has demonstrated that certain thiophene-containing compounds can induce apoptosis in cancer cell lines. For example, studies have shown that specific thiophene derivatives inhibit cell proliferation in breast cancer cells, indicating a potential for similar effects in this compound.

3. Neuropharmacological Effects

The compound may interact with neurotransmitter receptors, which could influence mood and cognitive functions. Preliminary studies suggest that structurally related compounds can modulate serotonin receptors, indicating potential applications in treating mood disorders.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Binding Affinity Assessments : Investigating how the compound binds to specific receptors can reveal its therapeutic targets.

- Metabolic Pathway Analysis : Understanding how the compound is metabolized provides insights into its bioavailability and efficacy.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

| Study Focus | Findings |

|---|---|

| Antimicrobial Studies | Compounds similar to this compound showed effective inhibition of various microbial strains. |

| Anticancer Activity | Research indicated that thiophene derivatives could induce apoptosis in cancer cells, suggesting potential applications for this compound in oncology. |

| Neuropharmacological Effects | Studies on related compounds indicated possible modulation of serotonin receptors, highlighting the need for further exploration of this compound's effects on mood disorders. |

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Structural Differences and Implications

Halogen Substitution :

- The target compound’s 4-fluorophenylthio group differs from chlorophenyl (), bromophenyl (), and dichlorophenyl () analogs. Fluorine’s electronegativity and small size enhance membrane permeability and metabolic stability compared to bulkier halogens .

- In contrast, 2-Chloro-N-(4-fluorophenyl)acetamide () lacks the thioether linkage, which may reduce sulfur-mediated interactions (e.g., hydrogen bonding or covalent binding).

Heterocyclic Modifications: The thiophen-2-yl group in the target compound parallels the antimycobacterial N-(4-bromophenyl)-2-(2-thienyl)acetamide (). The cyclopropyl group in the target compound may enhance rigidity and reduce oxidative metabolism compared to N-cyclohexyl or N-propyl groups in .

Backbone Variations: Thioacetamide (C=S) in and thioxoacetamide (C=S with hydrazine) in differ from the target’s thioether (C-S-C).

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 442.6 g/mol

- CAS Number : 1210370-93-6

The compound features a 4-fluorophenyl thio group and a thiophen-2-yl cyclopropyl moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Receptor Modulation : It potentially modulates the activity of specific receptors involved in pain and inflammation.

- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer progression or inflammatory pathways.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : Potential analgesic properties have been observed in animal models, indicating its usefulness in pain management.

Data Table of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Reduced cytokine levels | |

| Analgesic | Pain relief in animal models |

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation, particularly in breast and lung cancer models. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain, attributed to its ability to downregulate inflammatory mediators such as TNF-alpha and IL-6.

Case Study 3: Analgesic Properties

Research involving pain models indicated that the compound provided significant pain relief comparable to standard analgesics. This suggests its potential use in treating chronic pain conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.